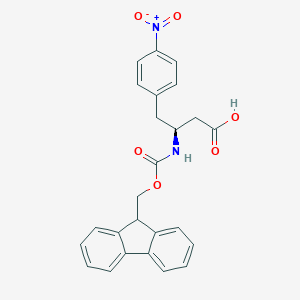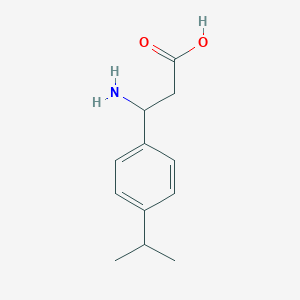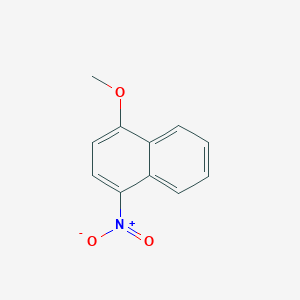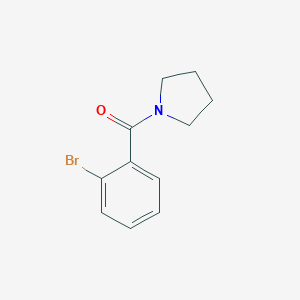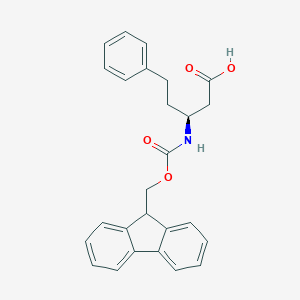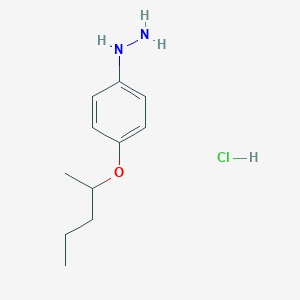![molecular formula C12H15NO2 B051539 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 123266-86-4](/img/structure/B51539.png)
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, also known as EBIO, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the activation of SK channels. SK channels are a type of potassium channel that are activated by an increase in intracellular calcium levels. When activated, SK channels lead to hyperpolarization of the cell membrane, which can have various effects depending on the type of cell. In smooth muscle cells, the hyperpolarization leads to relaxation and vasodilation, while in neurons, it leads to an increase in the firing rate of action potentials.
Biochemische Und Physiologische Effekte
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been found to have various biochemical and physiological effects. In addition to its effects on the cardiovascular and nervous systems, it has also been found to have anti-inflammatory properties. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which can be beneficial in the treatment of inflammatory diseases. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been found to have a protective effect on the liver, as it can prevent liver damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in lab experiments is its specificity for SK channels. This allows researchers to study the effects of SK channel activation without affecting other ion channels. However, one limitation of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is its solubility. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. One area of research is the development of more potent and selective SK channel activators. This could lead to the development of new drugs for the treatment of hypertension and neurological disorders. Another area of research is the study of the effects of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one on other systems in the body, such as the immune system and the endocrine system. Finally, the potential use of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
The synthesis of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the reaction of 2-amino-4,5-dihydro-1H-benzo[b]azepin-3-one with ethyl chloroformate in the presence of a base. This reaction results in the formation of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Wissenschaftliche Forschungsanwendungen
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been studied for its potential therapeutic applications in various fields of research. It has been found to have a positive effect on the cardiovascular system, as it activates the small conductance calcium-activated potassium (SK) channels in smooth muscle cells. This activation leads to vasodilation, which can be beneficial in the treatment of hypertension. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been studied for its potential use in the treatment of neurological disorders, as it has been found to enhance the activity of SK channels in neurons, leading to an increase in the firing rate of action potentials.
Eigenschaften
CAS-Nummer |
123266-86-4 |
|---|---|
Produktname |
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
7-ethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-6-7-11-9(8-10)4-3-5-12(14)13-11/h6-8H,2-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
BAJYEEUZCLPZOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
Synonyme |
2H-1-Benzazepin-2-one,7-ethoxy-1,3,4,5-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






